An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid (CAS Number: 56961-26-3)
An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid (CAS Number: 56961-26-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and provides inferred information based on the chemistry of closely related compounds. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical and Physical Properties
2-Bromo-3-chlorobenzoic acid is a disubstituted benzoic acid derivative. Its chemical structure and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 56961-26-3 | [1][2] |
| Molecular Formula | C₇H₄BrClO₂ | [3] |
| Molecular Weight | 235.47 g/mol | [2] |
| IUPAC Name | 2-Bromo-3-chlorobenzoic acid | |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)C(=O)O | [3] |
| InChI Key | SITHNMNGOHVILG-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.8 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported; likely similar to related isomers (e.g., 5-bromo-2-chlorobenzoic acid: 155-157 °C) | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Spectroscopic Data (Predicted)
| Spectroscopic Data (Predicted) | |
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) |
| ~13.5 | |
| ~7.9 | |
| ~7.6 | |
| ~7.4 | |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) |
| ~166 | |
| ~135 | |
| ~133 | |
| ~132 | |
| ~130 | |
| ~128 | |
| ~120 | |
| FT-IR | Wavenumber (cm⁻¹) |
| 3300-2500 (broad) | |
| ~1700 | |
| ~1600, ~1470 | |
| ~800-700 | |
| ~600-500 |
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to 2-Bromo-3-chlorobenzoic acid, based on established organic chemistry principles like the Sandmeyer reaction, is outlined below. The starting material, 3-chloro-2-methylaniline, is commercially available.
Caption: Proposed synthesis of 2-Bromo-3-chlorobenzoic acid.
Experimental Protocol (Hypothetical):
-
Diazotization and Sandmeyer Reaction: 3-chloro-2-methylaniline would be diazotized using sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a solution of copper(I) bromide in hydrobromic acid to yield 2-bromo-3-chloro-1-methylbenzene.[4][5][6]
-
Oxidation: The methyl group of 2-bromo-3-chloro-1-methylbenzene would then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield the final product, 2-Bromo-3-chlorobenzoic acid.
Chemical Reactivity
The functional groups of 2-Bromo-3-chlorobenzoic acid provide several avenues for further chemical transformations, making it a versatile building block.
Caption: Potential reactions of 2-Bromo-3-chlorobenzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl bromides and can be optimized for 2-Bromo-3-chlorobenzoic acid.[7][8][9]
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-3-chlorobenzoic acid (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, and perform an aqueous workup. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Applications in Research and Development
Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[10]
Pharmaceutical and Agrochemical Synthesis
While specific applications of 2-Bromo-3-chlorobenzoic acid are not extensively documented, its structural motifs are present in various pharmacologically active compounds. It can serve as a scaffold for the synthesis of novel compounds to be evaluated for a range of biological activities, including but not limited to:
-
Anti-inflammatory agents: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial agents: Halogenated aromatic compounds often exhibit antimicrobial properties.[11][12]
-
Enzyme inhibitors: As a building block, it can be incorporated into more complex molecules designed to inhibit specific enzymes. For instance, related compounds like 2-bromo-3-nitrobenzoic acid are used in the synthesis of PARP inhibitors.[13]
Caption: Workflow for drug discovery using 2-Bromo-3-chlorobenzoic acid.
Signaling Pathways
There is no direct evidence in the reviewed literature linking 2-Bromo-3-chlorobenzoic acid to specific signaling pathways. However, its derivatives could potentially be designed to target various components of signaling cascades implicated in diseases such as cancer or inflammation. For example, by incorporating this scaffold into molecules that mimic natural ligands or bind to the active sites of kinases or other enzymes, it may be possible to modulate their activity.
Safety and Handling
2-Bromo-3-chlorobenzoic acid should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Always refer to the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
2-Bromo-3-chlorobenzoic acid is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. While detailed experimental data for this specific molecule is not abundant, this guide provides a solid foundation based on its chemical properties and the well-established chemistry of related compounds. Further research into the synthesis, reactivity, and biological activity of 2-Bromo-3-chlorobenzoic acid and its derivatives is warranted to fully explore its potential applications.
References
- 1. 56961-26-3|2-Bromo-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-3-chlorobenzoic acid [oakwoodchemical.com]
- 3. PubChemLite - 2-bromo-3-chlorobenzoic acid (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]


